molecular formula C20H45NO6P2 B14714981 Tributyl N-(dibutoxyphosphoryl)phosphorimidate CAS No. 7108-98-7

Tributyl N-(dibutoxyphosphoryl)phosphorimidate

Katalognummer: B14714981
CAS-Nummer: 7108-98-7
Molekulargewicht: 457.5 g/mol
InChI-Schlüssel: RINMHAGRSJVKON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tributyl N-(dibutoxyphosphoryl)phosphorimidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is part of the phosphoramidate family, which is known for its stable phosphoryl bond (P=O) and its applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl N-(dibutoxyphosphoryl)phosphorimidate can be achieved through several methods. One common approach involves the reaction of tributyl phosphate with dibutylamine in the presence of a phosphorylating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Tributyl N-(dibutoxyphosphoryl)phosphorimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents. The reactions typically occur under mild to moderate temperature conditions, with the use of solvents like dichloromethane or toluene to facilitate the process .

Major Products Formed

The major products formed from these reactions include phosphoramide oxides, phosphoramide hydrides, and substituted phosphoramidates. These products have distinct properties and applications, making them valuable in different scientific and industrial contexts .

Wissenschaftliche Forschungsanwendungen

Tributyl N-(dibutoxyphosphoryl)phosphorimidate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Tributyl N-(dibutoxyphosphoryl)phosphorimidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The phosphoryl group plays a crucial role in these interactions, as it can form stable complexes with the target molecules, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Tributyl N-(dibutoxyphosphoryl)phosphorimidate include:

  • Tributyl phosphate
  • Dibutyl phosphate
  • Phosphoramidates with different alkyl or aryl substituents

Uniqueness

This compound is unique due to its specific combination of butyl and dibutoxyphosphoryl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where stability and reactivity are crucial .

Eigenschaften

CAS-Nummer

7108-98-7

Molekularformel

C20H45NO6P2

Molekulargewicht

457.5 g/mol

IUPAC-Name

tributoxy(dibutoxyphosphorylimino)-λ5-phosphane

InChI

InChI=1S/C20H45NO6P2/c1-6-11-16-23-28(22,24-17-12-7-2)21-29(25-18-13-8-3,26-19-14-9-4)27-20-15-10-5/h6-20H2,1-5H3

InChI-Schlüssel

RINMHAGRSJVKON-UHFFFAOYSA-N

Kanonische SMILES

CCCCOP(=NP(=O)(OCCCC)OCCCC)(OCCCC)OCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.